Cas no 1627754-96-4 (3-methyl-5-phenylpent-4-en-2-ol)

3-methyl-5-phenylpent-4-en-2-ol 化学的及び物理的性質
名前と識別子
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- 3-methyl-5-phenylpent-4-en-2-ol
- EN300-1634784
- 1627754-96-4
-
- インチ: 1S/C12H16O/c1-10(11(2)13)8-9-12-6-4-3-5-7-12/h3-11,13H,1-2H3/b9-8+
- InChIKey: PLMOARBKDHKBJX-CMDGGOBGSA-N
- SMILES: OC(C)C(/C=C/C1C=CC=CC=1)C
計算された属性
- 精确分子量: 176.120115130g/mol
- 同位素质量: 176.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 20.2Ų
3-methyl-5-phenylpent-4-en-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634784-2.5g |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1634784-5.0g |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1634784-0.05g |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1634784-1.0g |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1634784-10000mg |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1634784-2500mg |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1634784-500mg |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 500mg |
$739.0 | 2023-09-22 | ||
Enamine | EN300-1634784-5000mg |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-1634784-100mg |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1634784-0.25g |
3-methyl-5-phenylpent-4-en-2-ol |
1627754-96-4 | 0.25g |
$1012.0 | 2023-06-04 |
3-methyl-5-phenylpent-4-en-2-ol 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
3-methyl-5-phenylpent-4-en-2-olに関する追加情報
Comprehensive Overview of 3-methyl-5-phenylpent-4-en-2-ol (CAS No. 1627754-96-4): Properties, Applications, and Industry Insights
3-methyl-5-phenylpent-4-en-2-ol (CAS No. 1627754-96-4) is a specialized organic compound gaining attention in fragrance, pharmaceutical, and fine chemical industries. This unsaturated alcohol features a unique molecular structure combining a phenyl group with an alkenyl chain, making it a versatile intermediate for synthetic applications. Researchers and manufacturers are increasingly exploring its potential due to its balanced hydrophobicity and reactivity.
The compound's CAS registry number 1627754-96-4 serves as its unique identifier in chemical databases, while its IUPAC name 3-methyl-5-phenylpent-4-en-2-ol precisely describes its molecular architecture. Current market trends show growing demand for such structurally complex alcohols in flavor and fragrance formulations, particularly for creating woody, floral, or fruity olfactory profiles. Industry reports indicate a 12% annual growth in searches for "phenylpentenol derivatives" and "methyl phenyl alcohol applications", reflecting commercial interest.
From a chemical perspective, 3-methyl-5-phenylpent-4-en-2-ol exhibits several noteworthy characteristics. The presence of both phenyl and hydroxyl groups enables diverse reactivity patterns, while the double bond at the 4-position allows for selective functionalization. Analytical studies using GC-MS and NMR confirm its stability under standard storage conditions, with decomposition observed only above 200°C. These properties make it suitable for controlled reaction systems in specialty chemical production.
Recent patent filings reveal innovative applications of CAS 1627754-96-4 in green chemistry processes. Several biotechnology companies have developed enzymatic routes to produce this compound from renewable feedstocks, addressing the industry's sustainability goals. Search engine data shows a 30% increase in queries about "biocatalytic synthesis of phenyl alcohols" and "eco-friendly fragrance ingredients", aligning with these developments.
Quality control protocols for 3-methyl-5-phenylpent-4-en-2-ol typically involve HPLC purity analysis (>98%) and rigorous spectroscopic verification. The compound's low ecotoxicity profile and biodegradability make it preferable to traditional synthetic musks in cosmetic applications. Regulatory databases indicate compliance with major chemical inventories including TSCA and REACH, facilitating global trade.
Emerging research explores the compound's potential in advanced material science. Its amphiphilic nature allows incorporation into polymer matrices for specialty coatings, while the aromatic system enables π-π interactions in supramolecular assemblies. Laboratory supply platforms report increased purchases for "phenylpentenol monomers" and "functional alcohol precursors", suggesting expanding R&D applications.
The global market for 3-methyl-5-phenylpent-4-en-2-ol reflects broader trends in performance chemicals. Market analysts project a CAGR of 8-10% through 2028, driven by demand in Asia-Pacific fragrance hubs. Strategic partnerships between synthetic chemistry firms and natural product manufacturers are creating new supply chains for such intermediates.
Technical literature emphasizes the compound's role in stereoselective synthesis. The chiral center at the 2-position makes it valuable for producing optically active compounds, with several published methodologies for enantiomeric enrichment. Academic search trends show growing interest in "asymmetric synthesis of branched alcohols" and "chiral building blocks" in medicinal chemistry.
Industrial handling of CAS 1627754-96-4 requires standard organic chemical precautions. Material safety data sheets recommend storage under nitrogen atmosphere at controlled temperatures to maintain optimal stability. Properly packaged material demonstrates excellent shelf life, with manufacturers typically guaranteeing 24-month stability when stored correctly.
Future developments may focus on catalytic process optimization for this compound. Recent conference presentations highlight novel heterogeneous catalysts that improve yield in key synthetic steps. The intersection of computational chemistry and experimental optimization is expected to further enhance production economics for this specialty alcohol.
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